![molecular formula C30H31FN6O4 B607869 (7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide CAS No. 1816331-66-4](/img/structure/B607869.png)

(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide

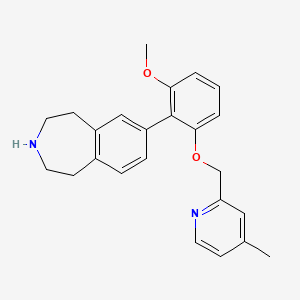

Overview

Description

GSK864 is an allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1; IC50s = 9, 15, and 17 nM for IDH1 mutants R132C, R132H, and R132G, respectively). It is moderately selective for mutant IDH1 over wild-type IDH1 and IDH2 mutants/wild-type. GSK864 causes a dose-dependent reduction in 2-hydroxyglutarate and overcomes the block of differentiation in acute myeloid leukemia (AML) cells expressing mutant IDH1.1 It reduces the number of leukemic blasts in mice with AML xenografts. See the Structural Genomics Consortium (SGC) website for more information.

GSK864 is a potent and selective inhibitor of mutant IDH1. GSK864 inhibits IDH1 mutants R132C/R132H/R132G with IC50 values of 9/15/17 nM, respectively, and is moderately selective over wild-type IDH1 and IDH2 mutants/wild-type. Treatment of R132C IDH1 mutant HT-1080 cells for 24 hours with GSK864 results in a dose-dependent reduction of 2-hydroxyglutarate (2-HG), which is not observed with GSK990, a structurally similar compound which is inactive as an IDH1 inhibitor. GSK864 has been shown to be selective in vitro for IDH1 over other classes of proteins (7TMs, ion channels, kinases) and chemoproteomic studies with GSK321, an analog of GSK864, confirm selective binding of IDH1 by this chemical series. GSK864 has a pharmacokinetic profile suitable for in vivo studies.

Scientific Research Applications

Cancer Research: Apoptosis Induction

GSK864 has been identified as a potent and selective allosteric inhibitor of isocitrate dehydrogenase 1 (IDH1) . In cancer research, it’s used to decrease cell viability and stimulate apoptosis in tumor cells. This application is particularly relevant in the study of cancers where IDH1 mutations are implicated, such as gliomas and acute myeloid leukemia.

Metabolic Studies: 2-Hydroxyglutarate Production Inhibition

The compound effectively inhibits the production of intracellular 2-hydroxyglutarate (2-HG) in HT-1080 cells . This is significant in metabolic studies since elevated levels of 2-HG are associated with various forms of cancer and are a biomarker for IDH1 mutations.

Enzymology: Allosteric Inhibition of IDH1

GSK864 binds to an allosteric site of both wild-type and mutant forms of IDH1, rendering them catalytically inactive . This application is crucial for enzymology research, providing insights into enzyme regulation and the development of targeted therapies.

Pharmacokinetics: Bioavailability Studies

The compound has a pharmacokinetic profile suitable for in vivo studies, which makes it a valuable tool for researching drug absorption, distribution, metabolism, and excretion (ADME) .

Chemoproteomics: Protein Interaction Studies

Chemoproteomic studies with GSK321, an analog of GSK864, confirm selective binding of IDH1 by this chemical series . This application aids in understanding the interaction between small molecules and proteins, which is essential for drug discovery and development.

Structural Genomics: Probe Development

As a chemical probe, GSK864 is used in structural genomics to study the three-dimensional structure of proteins and their complexes . It helps in elucidating the structure-function relationship of IDH1 and can be used to develop more potent inhibitors.

properties

IUPAC Name |

(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN6O4/c1-17-12-21(13-18(2)25(17)41-4)34-27(38)24-22-15-36(28(39)23-6-5-11-33-23)16-30(3,29(32)40)26(22)37(35-24)14-19-7-9-20(31)10-8-19/h5-13,33H,14-16H2,1-4H3,(H2,32,40)(H,34,38)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCNNEYLFOQFSW-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(C[C@]3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of GSK864 and what are its downstream effects?

A1: GSK864 is an allosteric inhibitor specifically targeting mutant IDH1 [, , , , , , , ]. Mutant IDH1 reduces α-ketoglutarate (αKG) to 2-hydroxyglutarate (2HG), an oncometabolite. By inhibiting mutant IDH1, GSK864 reduces 2HG production. This, in turn, can impact epigenetic regulation, cellular proliferation, and potentially reverse the tumor-promoting effects of 2HG [, , , ].

Q2: How does GSK864 affect the tumor microenvironment?

A2: Research suggests that GSK864 can attenuate vascular-endothelial tube formation, a crucial step in angiogenesis, when applied to the secretome of IDH1 mutant fibrosarcoma cells. This suggests that GSK864 may hinder oncogenic angiogenesis stimulated by the tumor microenvironment [].

Q3: Does 2HG play a role in GSK864's mechanism of action?

A3: Yes, studies show that exogenous 2HG can reverse the inhibitory effects of GSK864 on vascular-endothelial tube formation. This highlights the importance of 2HG in oncogenic angiogenesis and suggests that targeting both the mutant IDH1 enzyme and 2HG production may be necessary for effective treatment [].

Q4: What are the potential benefits of combining GSK864 with other epigenetic therapies?

A4: Research indicates that combining GSK864 with Belinostat, a histone deacetylase (HDAC) inhibitor, demonstrates synergistic effects against IDH1-mutant glioma cells. This combination induces cell cycle arrest and apoptosis, potentially through the activation of inflammatory and unfolded protein response pathways [, ].

Q5: Has GSK864 shown any off-target effects?

A5: Yes, one study identified GSK864 as a potent inhibitor of the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2) []. This off-target effect could potentially influence drug accumulation and efficacy in certain contexts.

Q6: What is the significance of identifying KDM6A/B as targets affected by GSK864?

A6: Research shows that CRISPR/Cas9-mediated ablation of KDM6A and KDM6B genes mimics the effects of GSK864 in IDH1-mutant cells. This suggests that KDM6A/B, which are histone demethylases, might be downstream effectors of GSK864's action [].

Q7: Has GSK864 been tested in in vivo models?

A7: Yes, GSK864 has shown efficacy in preclinical studies using orthotopic mouse models of IDH1-mutant glioma. Treatment with GSK864 alone, and in combination with Belinostat, resulted in decreased tumor growth and increased survival [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607798.png)

![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)

![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)

![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)